Ethyl(1-methyl-1h-tetrazol-5-yl)acetate chemical structure and properties
Ethyl(1-methyl-1h-tetrazol-5-yl)acetate chemical structure and properties
Executive Summary
Ethyl(1-methyl-1H-tetrazol-5-yl)acetate (CAS: 5250-25-9) is a specialized heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis.[1][2] Characterized by a 1,5-disubstituted tetrazole ring, this compound serves as a critical intermediate in the development of beta-lactam antibiotics (cephalosporins) and antihypercholesterolemic agents. Its unique structure combines a metabolically stable tetrazole moiety—acting as a carboxylic acid bioisostere—with an active methylene group capable of facile carbon-carbon bond formation. This guide provides a comprehensive technical analysis of its properties, synthesis, reactivity, and safety protocols for research and development applications.
Chemical Identity & Physicochemical Properties[1][3][4][5][6]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | Ethyl 2-(1-methyl-1H-tetrazol-5-yl)acetate |
| Common Names | (1-Methyl-1H-tetrazol-5-yl)acetic acid ethyl ester; Ethyl 1-methyltetrazole-5-acetate |
| CAS Registry Number | 5250-25-9 |
| Molecular Formula | C₆H₁₀N₄O₂ |
| Molecular Weight | 170.17 g/mol |
| SMILES | CCOC(=O)CC1=NN=NN1C |
| InChI Key | HLBZHKKLMFWCSY-UHFFFAOYSA-N |
Physical Properties
| Parameter | Value / Description | Note |
| Physical State | Crystalline Solid or Viscous Oil | Tendency to supercool; purity dependent. |
| Melting Point | 30–35 °C (approx.) | Lower than the unmethylated analog (123–127 °C) due to loss of H-bonding. |
| Boiling Point | ~320 °C (predicted) | Decomposes before boiling at atm pressure. |
| Solubility | Soluble in DMSO, DMF, Ethanol, DCM | Poorly soluble in water; hydrolyzes slowly. |
| pKa (C-H) | ~14–16 | The methylene protons are significantly acidified by the electron-withdrawing tetrazole and ester groups. |
Structural Analysis & Electronic Properties
The molecule features a 1-methyl-1H-tetrazole ring linked at the C5 position to an ethyl acetate side chain.[1]
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Tetrazole Ring: The tetrazole ring is an aromatic, electron-deficient system. The N1-methyl substitution locks the tautomeric equilibrium, preventing the 1H
2H tautomerism observed in unsubstituted tetrazoles. This specific isomer (1-methyl-5-substituted) is often more lipophilic than its 2-methyl isomer counterpart. -
Active Methylene: The methylene group (-CH₂-) is flanked by two electron-withdrawing groups: the ester carbonyl and the tetrazole ring (Hammett
). This renders the methylene protons highly acidic, facilitating deprotonation by weak bases (e.g., K₂CO₃, Et₃N) for nucleophilic attack. -
Bioisosterism: The tetrazole ring mimics the planar, acidic nature of a carboxylic acid (-COOH) but offers superior metabolic stability and membrane permeability, a key tactic in drug design (e.g., Angiotensin II receptor blockers).
Synthesis & Manufacturing Methodologies
The synthesis of 1,5-disubstituted tetrazoles requires strict regiocontrol to avoid the formation of the isomeric 2,5-disubstituted product.
Route A: Alkylation of Ethyl(1H-tetrazol-5-yl)acetate (Non-Selective)
The most common industrial route involves the methylation of the parent tetrazole.
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Precursor Synthesis: Reaction of ethyl cyanoacetate with sodium azide and ammonium chloride in DMF/DMSO to yield Ethyl(1H-tetrazol-5-yl)acetate (CAS 13616-37-0).
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Methylation: Treatment with methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base (K₂CO₃).
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Isomer Separation: This reaction produces a mixture of N1-methyl (desired) and N2-methyl (impurity) isomers. The isomers are separated via fractional crystallization or silica gel chromatography based on polarity differences (N1 isomers are typically more polar).
Route B: Regioselective Cycloaddition (Huisgen-type)
For high-purity applications, a regioselective approach is preferred to eliminate isomer separation steps.
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Imidoyl Chloride Formation: N-Methyl-2-ethoxycarbonylacetamide is treated with PCl₅ or SOCl₂ to generate the corresponding imidoyl chloride.
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Azidation & Cyclization: Reaction with Sodium Azide (NaN₃) leads to the formation of the imidoyl azide intermediate, which spontaneously cyclizes to the 1-methyl-1H-tetrazole exclusively.
Synthesis Workflow Diagram
Caption: Step-wise synthesis pathway via alkylation, highlighting the critical isomer separation stage.
Reactivity Profile & Experimental Protocols
Knoevenagel Condensation
The activated methylene group allows for condensation with aromatic aldehydes to form
Protocol:
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Dissolve Ethyl(1-methyl-1H-tetrazol-5-yl)acetate (1.0 eq) and aromatic aldehyde (1.0 eq) in Ethanol.
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Add catalytic Piperidine (0.1 eq) or Glacial Acetic Acid/Ammonium Acetate.
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Reflux for 4–6 hours.
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Cool to precipitate the condensation product.
Hydrolysis
The ethyl ester can be hydrolyzed to the free acid, (1-methyl-1H-tetrazol-5-yl)acetic acid , using LiOH in THF/Water. The free acid is a versatile coupling partner for amine synthesis.
Reactivity Map
Caption: Core reactivity pathways: Ester functionalization and Active Methylene exploitation.
Pharmaceutical Applications
Antibiotic Development
The 1-methyl-1H-tetrazol-5-yl (MTT) moiety is a pharmacophore found in several cephalosporin antibiotics (e.g., Cefamandole, Cefoperazone). While the MTT group in these drugs is typically linked via a sulfur atom (thioether), the acetate analog (this compound) serves as a bioisosteric replacement in novel drug design to improve hydrolytic stability or alter pharmacokinetic profiles.
Metabolic Stability
Replacing a phenyl ring or a carboxylic acid with the 1-methyl-tetrazole ring often reduces metabolic clearance (CYP450 oxidation) and improves oral bioavailability due to the ring's lipophilicity compared to a carboxylate anion.
Antihypercholesterolemic Agents
Research indicates the utility of this scaffold in synthesizing inhibitors of HMG-CoA reductase or related lipid-modulating enzymes, leveraging the tetrazole anion's ability to mimic the tetrahedral intermediate of peptide hydrolysis or ester cleavage.
Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
Critical Safety Note - Azides: While the ethyl ester itself is stable, the synthesis involves Sodium Azide , which is acutely toxic and can form explosive metal azides.
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Do not use metal spatulas (especially copper/brass) with azide reaction mixtures.
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Waste Disposal: Quench azide residues with excess sodium nitrite in dilute sulfuric acid to decompose hydrazoic acid safely before disposal.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
References
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PubChem. Ethyl 1-methyltetrazole-5-acetate (Compound Summary). National Library of Medicine. Available at: [Link]
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Janda, L. (2001).[3] Synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids.[3] Heterocyclic Communications, 7(5), 411-416.[3] (Describes condensation chemistry of tetrazolyl acetates).
- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (Safety protocols for tetrazole/azide synthesis).


